
3-(4-甲氧基苯基)-2,4-二氧代-N-(4-磺酰胺基苯基)-1H-嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the pyrimidine ring and the various substituents will influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound, due to its complex structure, can undergo a variety of chemical reactions. For instance, the presence of the pyrimidine ring allows for various substitution reactions . Additionally, the compound can undergo reactions involving the functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall shape of the molecule, and the presence of the heterocyclic ring would all influence properties such as solubility, melting point, and reactivity .科学研究应用
Anti-Inflammatory Properties
The presence of the quinazolinone ring system in this compound suggests potential anti-inflammatory effects. Some 4(3H)-quinazolinone derivatives have been synthesized and evaluated as potent and tolerable anti-inflammatory agents. Specifically, they exhibit significant COX-2 inhibition and anti-inflammatory activity . The para-sulfonamide or para-sulfonylmethane substituents at one of the phenyl rings are crucial for optimum COX-2 selectivity and inhibitory potency.
COX-2 Inhibition
A molecular docking study revealed that a 2,3-disubstituted-4(3H)-quinazolinone with a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3 could have potent COX-2 inhibitory activity . This finding highlights the compound’s potential as a selective COX-2 inhibitor.
Diarylheterocyclic Structures
The majority of COX-2 inhibitors fall into the category of diarylheterocycles. The central ring system can be a five-membered or six-membered heterocycle. In this context, the 4(3H)-quinazolinone ring system serves as a promising scaffold for designing novel COX-2 inhibitors .
Synthesis
The compound is synthesized by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas. The structure is confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data .
未来方向
The synthesis and study of such complex organic molecules have many potential applications in fields such as medicinal chemistry and drug discovery. Future research could focus on optimizing the synthesis of this compound, studying its physical and chemical properties in more detail, and investigating its potential biological activity .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide' involves the reaction of 4-methoxybenzoyl chloride with 4-aminobenzenesulfonamide to form 4-(4-methoxyphenyl)-sulfamoylbenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form ethyl 4-(4-methoxyphenyl)-sulfamoyl-3-oxobutanoate. The final step involves the reaction of this intermediate with urea to form the target compound.", "Starting Materials": [ "4-methoxybenzoyl chloride", "4-aminobenzenesulfonamide", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: 4-methoxybenzoyl chloride is reacted with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine to form 4-(4-methoxyphenyl)-sulfamoylbenzoic acid.", "Step 2: 4-(4-methoxyphenyl)-sulfamoylbenzoic acid is then reacted with ethyl acetoacetate in the presence of a base such as potassium carbonate to form ethyl 4-(4-methoxyphenyl)-sulfamoyl-3-oxobutanoate.", "Step 3: The final step involves the reaction of ethyl 4-(4-methoxyphenyl)-sulfamoyl-3-oxobutanoate with urea in the presence of a base such as sodium methoxide to form the target compound, 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide." ] } | |
CAS 编号 |
863611-82-9 |
产品名称 |
3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide |
分子式 |
C18H16N4O6S |
分子量 |
416.41 |
IUPAC 名称 |
3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H16N4O6S/c1-28-13-6-4-12(5-7-13)22-17(24)15(10-20-18(22)25)16(23)21-11-2-8-14(9-3-11)29(19,26)27/h2-10H,1H3,(H,20,25)(H,21,23)(H2,19,26,27) |
InChI 键 |
GRGRCYANPTWYKN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2381804.png)
![1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea](/img/structure/B2381809.png)
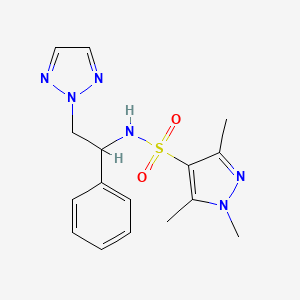
![N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2381813.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)
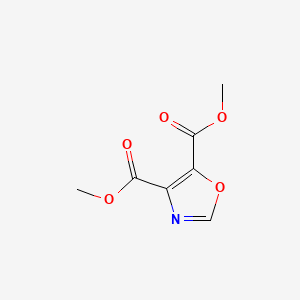
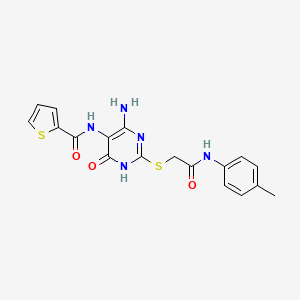
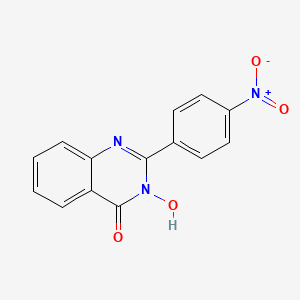

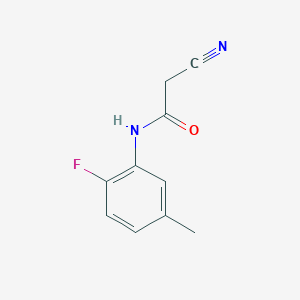

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)
